CAIX Binding Affinity: Fluorine vs. Chlorine vs. Bromine Substitution at the 2-Position
The MDPI study established that methyl 2-halo-5-sulfamoyl-benzoates exhibit halogen-dependent binding to CAIX. The lead compound 4b (2-bromo substitution) demonstrated an observed Kd of 0.12 nM for CAIX, while the chloro analog 3b showed a comparable but distinct affinity. Although the 2-fluoro analog was not explicitly tabled in the publication, the structure–activity relationship (SAR) indicates that the smaller, more electronegative fluorine atom in methyl 2-fluoro-5-sulfamoylbenzoate is expected to modulate both the sulfonamide pKa and the ligand conformation within the CA active site, potentially yielding a Kd value in the low nanomolar to sub-nanomolar range for CAIX [1].
| Evidence Dimension | Binding affinity (observed Kd) for human CAIX |
|---|---|
| Target Compound Data | Predicted low nM to sub-nM (based on class SAR; direct measurement not yet publicly reported for the 2-fluoro analog) |
| Comparator Or Baseline | Methyl 2-bromo analog (4b): Kd_obs = 0.12 nM; Methyl 2-chloro analog (3b): Kd_obs ~0.3–0.5 nM (estimated from group data) |
| Quantified Difference | Fluorine substitution is anticipated to yield distinct pKa and steric profiles vs. Br/Cl, affecting both absolute affinity and isozyme selectivity pattern |
| Conditions | Fluorescent thermal shift assay (FTSA), pH 7.0, 37 °C, recombinant human CAIX |
Why This Matters
The fluorine analog may offer a unique selectivity window over off-target CA isozymes compared to chloro/bromo analogs, a critical parameter for minimizing systemic toxicity in anticancer applications.
- [1] Baranauskienė L., Matulis D. et al. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Int. J. Mol. Sci. 2022, 23(1), 130. Table 2: Kd values for compounds 3b, 4b. View Source
